(2Z)-N-(4-fluorophenyl)-4-hydroxy-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-5,6-dihydro-2H-1,3-thiazine-6-carboxamide
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Overview
Description
N-(4-FLUOROPHENYL)-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE is a complex organic compound with a unique structure that combines a fluorophenyl group, a methoxyphenyl group, and a thiazine ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Hydrazone Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone intermediate undergoes cyclization with 4-fluorophenyl isothiocyanate to form the thiazine ring.
Final Coupling: The final step involves coupling the thiazine intermediate with a carboxamide derivative under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROPHENYL)-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The fluorophenyl and methoxyphenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation and nitration reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(4-FLUOROPHENYL)-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluorophenyl)benzamide: Shares the fluorophenyl group but lacks the thiazine ring.
4-Fluorophenyl 4-Methoxyphenyl Sulfone: Contains both fluorophenyl and methoxyphenyl groups but differs in the overall structure.
Uniqueness
N-(4-FLUOROPHENYL)-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE is unique due to its combination of functional groups and the presence of the thiazine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H17FN4O3S |
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Molecular Weight |
400.4 g/mol |
IUPAC Name |
(2Z)-N-(4-fluorophenyl)-2-[(E)-(4-methoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C19H17FN4O3S/c1-27-15-8-2-12(3-9-15)11-21-24-19-23-17(25)10-16(28-19)18(26)22-14-6-4-13(20)5-7-14/h2-9,11,16H,10H2,1H3,(H,22,26)(H,23,24,25)/b21-11+ |
InChI Key |
CKSPSBJAGJNLLW-SRZZPIQSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/N=C\2/NC(=O)CC(S2)C(=O)NC3=CC=C(C=C3)F |
Canonical SMILES |
COC1=CC=C(C=C1)C=NN=C2NC(=O)CC(S2)C(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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